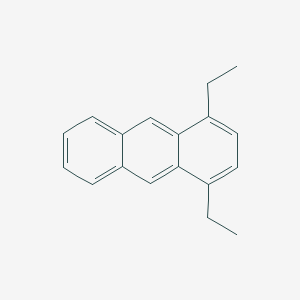

1,4-Diethylanthracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

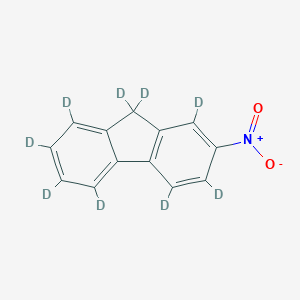

1,4-Diethylanthracene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as benzene and toluene. 1,4-Diethylanthracene is used in scientific research for its unique properties and applications.

Mecanismo De Acción

The mechanism of action of 1,4-Diethylanthracene is based on its unique electronic properties. It is a π-conjugated system that exhibits strong fluorescence emission in the visible region upon excitation with UV light. The fluorescence emission is due to the relaxation of the excited state back to the ground state through the emission of a photon. The fluorescence emission can be used to study the electronic properties of organic semiconductors.

Efectos Bioquímicos Y Fisiológicos

There is limited information on the biochemical and physiological effects of 1,4-Diethylanthracene. However, it is known that 1,4-Diethylanthracene, including 1,4-Diethylanthracene, can have toxic effects on living organisms. 1,4-Diethylanthracene can cause DNA damage, oxidative stress, and inflammation, which can lead to cancer and other diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1,4-Diethylanthracene in lab experiments are its unique electronic properties, high fluorescence quantum yield, and low toxicity. It is a useful fluorescent probe for studying the properties of organic semiconductors. However, the limitations of using 1,4-Diethylanthracene are its limited solubility in water and its sensitivity to oxygen and moisture.

Direcciones Futuras

There are several future directions for the use of 1,4-Diethylanthracene in scientific research. One direction is to develop new synthetic methods for producing 1,4-Diethylanthracene with higher purity and yield. Another direction is to study the electronic properties of 1,4-Diethylanthracene in different environments, such as in the presence of metal ions or in different solvents. Additionally, 1,4-Diethylanthracene can be used as a fluorescent probe for studying the dynamics of charge transport in organic semiconductors. Finally, the toxicity and environmental impact of 1,4-Diethylanthracene should be further investigated to ensure its safe use in scientific research.

Conclusion:

In conclusion, 1,4-Diethylanthracene is a useful compound for scientific research due to its unique electronic properties. It is used as a fluorescent probe for studying the properties of organic semiconductors and has potential applications in OLEDs, organic solar cells, and FETs. However, its limited solubility in water and sensitivity to oxygen and moisture are limitations that need to be addressed. Further research is needed to fully understand the biochemical and physiological effects of 1,4-Diethylanthracene and to develop new applications for this compound in scientific research.

Métodos De Síntesis

1,4-Diethylanthracene can be synthesized by the Friedel-Crafts reaction of anthracene with ethyl chloride in the presence of aluminum chloride. The reaction yields a mixture of 1,4-Diethylanthracene and 1,2-Diethylanthracene, which can be separated by column chromatography.

Aplicaciones Científicas De Investigación

1,4-Diethylanthracene has been widely used in scientific research as a fluorescent probe for studying the properties of organic semiconductors. It has been used to investigate the photophysical properties of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs). 1,4-Diethylanthracene has also been used as a model compound for studying the photochemistry and photophysics of 1,4-Diethylanthracene in the atmosphere.

Propiedades

Número CAS |

130798-78-6 |

|---|---|

Nombre del producto |

1,4-Diethylanthracene |

Fórmula molecular |

C18H18 |

Peso molecular |

234.3 g/mol |

Nombre IUPAC |

1,4-diethylanthracene |

InChI |

InChI=1S/C18H18/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h5-12H,3-4H2,1-2H3 |

Clave InChI |

HRWVNUBBQQDECV-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC |

SMILES canónico |

CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC |

Sinónimos |

1,4-Diethylanthracene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)